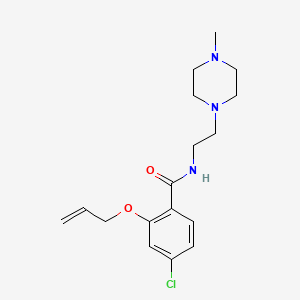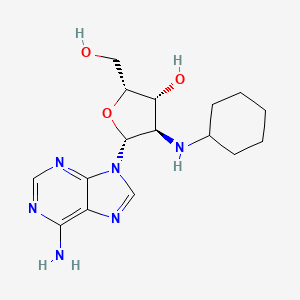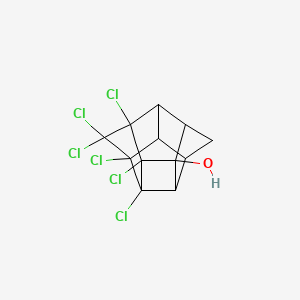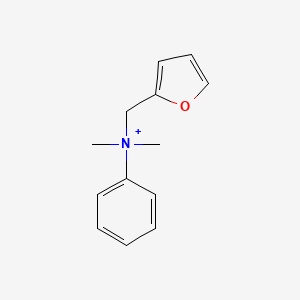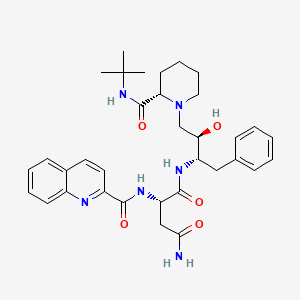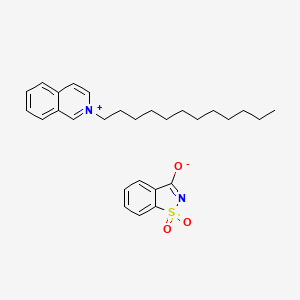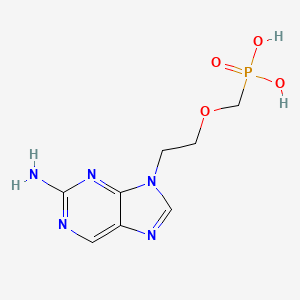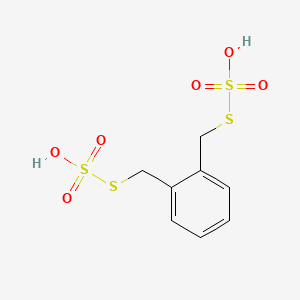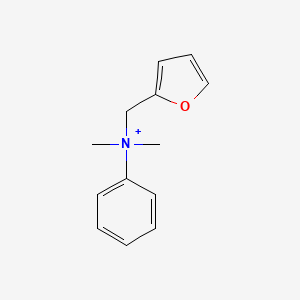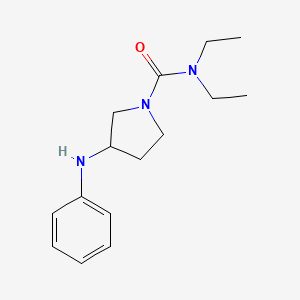![molecular formula C12H11NO3S B12797506 1-[(Sulphonatophenyl)methyl]pyridinium CAS No. 84788-21-6](/img/structure/B12797506.png)
1-[(Sulphonatophenyl)methyl]pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Sulphonatophenyl)methyl]pyridinium is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.28564 g/mol . This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields such as chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Sulphonatophenyl)methyl]pyridinium typically involves the reaction of pyridine with a sulphonated benzyl halide under basic conditions . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
Pyridine+Sulphonated Benzyl Halide→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and purity of the final product .
化学反应分析
Types of Reactions
1-[(Sulphonatophenyl)methyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphonated benzyl pyridinium derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulphonated benzyl pyridinium derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
科学研究应用
1-[(Sulphonatophenyl)methyl]pyridinium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of 1-[(Sulphonatophenyl)methyl]pyridinium involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it can disrupt cellular membranes, leading to cell lysis and death .
相似化合物的比较
Similar Compounds
Cetylpyridinium: A quaternary ammonium compound used as an antiseptic in mouthwashes and lozenges.
Pyridinium Chloride: Used in organic synthesis and as a phase transfer catalyst.
Benzylpyridinium: Employed in the study of ion-molecule reactions and as a reagent in mass spectrometry.
Uniqueness
1-[(Sulphonatophenyl)methyl]pyridinium is unique due to its sulphonate group, which imparts water solubility and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
84788-21-6 |
|---|---|
分子式 |
C12H11NO3S |
分子量 |
249.29 g/mol |
IUPAC 名称 |
2-(pyridin-1-ium-1-ylmethyl)benzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c14-17(15,16)12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h1-9H,10H2 |
InChI 键 |
BMOXGRKKKMDDTB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



